(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1-[2-(benzylamino)naphthalen-1-yl]naphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2/c1-3-11-25(12-4-1)23-35-31-21-19-27-15-7-9-17-29(27)33(31)34-30-18-10-8-16-28(30)20-22-32(34)36-24-26-13-5-2-6-14-26/h1-22,35-36H,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGHMXATFEWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Immobilization on Solid Supports:one of the Most Common Approaches is to Immobilize the Catalyst Onto an Insoluble Support.researchgate.netthis Converts the Homogeneous Catalyst into a Heterogeneous One, Allowing for Easy Separation from the Reaction Mixture by Simple Filtration.mdpi.comrsc.org
Supports: Common supports include silica (B1680970), polymers, and magnetic nanoparticles. Silica is widely used due to its stability, high surface area, and ease of functionalization. researchgate.net
Advantages: This method simplifies product purification, reduces catalyst loss, and allows for multiple reuse cycles, often without a significant drop in catalytic activity or enantioselectivity. researchgate.netrsc.org
Use of Soluble Supports with Tunable Solubility:this Strategy Involves Attaching the Catalyst to a Soluble Polymer Support Whose Solubility is Dependent on External Stimuli Like Temperature or Solvent Polarity. for Example, the Catalyst Can Be Soluble in the Reaction Solvent at a Higher Temperature and then Precipitated by Cooling the Mixture, Allowing for Recovery Via Filtration.researchgate.net
Applications in Asymmetric Catalysis
Asymmetric Carbon-Carbon Bond Forming Reactions
Palladium-Catalyzed Asymmetric Allylic Alkylations and Related Transformations
A comprehensive review of scientific literature did not yield specific examples or detailed research findings regarding the application of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine as a ligand in palladium-catalyzed asymmetric allylic alkylation reactions. While chiral phosphine (B1218219) ligands and other types of nitrogen-based ligands are commonly employed in these transformations, the use of this specific dibenzyl-substituted BINAM derivative is not prominently documented in available research.
Diels-Alder and Related Cycloaddition Reactions
While BINAM derivatives are generally recognized for their utility as chiral ligands in various metal-catalyzed enantioselective reactions, including Diels-Alder reactions, specific studies detailing the use of this compound in this capacity are not readily found in the scientific literature. Consequently, there is a lack of specific data on its performance, such as yields, diastereoselectivity, or enantioselectivity, for this class of cycloaddition reactions.
Other Coupling Reactions and Olefin Functionalizations
Detailed research on the application of this compound in other asymmetric coupling reactions, such as Suzuki-Miyaura or Negishi cross-couplings, or in specific olefin functionalization reactions, is not extensively reported. The field of asymmetric coupling reactions has seen the development of a wide array of specialized phosphine and N-heterocyclic carbene ligands, but the role of this particular BINAM derivative remains largely unexplored in published studies.
Asymmetric Carbon-Heteroatom Bond Forming Reactions
Enantioselective Hydroamination and Amination Reactions
Research into enantioselective intramolecular hydroamination has shown the utility of lanthanide complexes bearing N-substituted (R)-1,1'-binaphthyl-2,2'-diamido ligands. While studies specifically employing the N,N'-dibenzyl derivative are not detailed, research on related N-substituted analogues provides insight into the potential of this ligand scaffold.
Ytterbium (Yb) and Lutetium (Lu) ionic "ate" complexes, with the general formula [Li(THF)n][Ln[(R)-C₂₀H₁₂(NR)₂]₂], have been investigated as catalysts for the hydroamination and cyclization of various aminopentenes and an aminohexene. nih.gov In these studies, the R group on the nitrogen atoms of the BINAM-derived ligand was varied, with isopropyl and cyclohexyl substituents proving to be effective. These catalysts facilitated the formation of nitrogen-containing heterocycles under mild conditions with moderate to good enantiomeric excesses. nih.gov The ytterbium complexes, in particular, were found to be the most active and enantioselective catalysts for the hydroamination/cyclization of 1-(aminomethyl)-1-allylcyclohexane. researchgate.net
The results indicate that the steric and electronic properties of the N-substituent on the BINAM ligand are crucial for achieving high enantioselectivity in these transformations. Complexes with isopropyl or cyclohexyl groups on the nitrogen atoms yielded enantiomeric excesses up to 78%. nih.gov
| Substrate | Catalyst Metal (Ln) | Ligand N-Substituent (R) | Product | Yield (%) | ee (%) |
| 2,2-Diphenyl-4-penten-1-amine | Yb | Isopropyl | 2-Methyl-4,4-diphenylpyrrolidine | 95 | 78 |
| 2,2-Diphenyl-4-penten-1-amine | Lu | Isopropyl | 2-Methyl-4,4-diphenylpyrrolidine | 95 | 68 |
| 2-Phenyl-4-penten-1-amine | Yb | Isopropyl | 2-Methyl-4-phenylpyrrolidine | 95 | 50 (cis) |
| 1-Amino-2,2-diallylpropane | Yb | Cyclohexyl | 3,3-Dimethyl-5-vinylpiperidine | 95 | 65 |
Table 1: Performance of Lanthanide Ate Complexes with N-Substituted (R)-BINAM-derived Ligands in Enantioselective Intramolecular Hydroamination. Data sourced from nih.gov.
Asymmetric Epoxidation and Dihydroxylation Reactions
There is a lack of specific research in the scientific literature detailing the use of this compound as a chiral ligand or catalyst in asymmetric epoxidation or dihydroxylation reactions. These transformations are well-established fields where other specific catalyst systems, such as those used in Sharpless Asymmetric Epoxidation (titanium/tartrate complexes) and Sharpless Asymmetric Dihydroxylation (osmium/cinchona alkaloid complexes), are predominantly employed. wikipedia.orgwikipedia.org
Other Asymmetric Oxidation Reactions
A thorough search of scientific literature did not reveal specific studies where this compound was utilized as a ligand for other asymmetric oxidation reactions, such as sulfoxidations or Baeyer-Villiger oxidations. The development of catalysts for these reactions has focused on various other chiral ligands and organocatalysts.
Role as an Organocatalyst in Metal-Free Asymmetric Transformations
This compound is a derivative of the well-established 1,1'-Binaphthyl-2,2'-diamine (BINAM) framework. nih.gov BINAM-based compounds are a class of axially chiral bidentate ligands and have found extensive use not only in metal-catalyzed processes but also as potent organocatalysts in their own right. nih.gov In metal-free asymmetric transformations, these catalysts leverage their unique structural and electronic properties to facilitate stereoselective bond formation without the need for transition metals, aligning with the principles of green and sustainable chemistry. mdpi.comnih.gov The dibenzyl modification on the diamine enhances the steric bulk and modulates the electronic properties of the catalyst, influencing its activity and selectivity in various organic reactions.
Organocatalysts like this compound are valued for their operational simplicity, stability to air and moisture, and their ability to promote reactions under mild conditions. mdpi.com They typically function as Brønsted acids, Lewis bases, or through hydrogen-bonding interactions to activate substrates and control the stereochemical outcome of a reaction.
The efficacy of this compound as a chiral organocatalyst stems from its C₂-symmetric binaphthyl backbone and the presence of the two amine functionalities. The mechanism of chiral induction generally involves the formation of a well-defined, transient, chiral environment around the reacting molecules through non-covalent interactions, primarily hydrogen bonding.
In a typical catalytic cycle, the diamine catalyst can act as a bifunctional entity. One amine group can activate the electrophile by donating a hydrogen bond, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack. Simultaneously, the second amine group can interact with the nucleophile, positioning it for a stereoselective approach. nih.gov
The key to enantioselectivity lies in the rigid, axially chiral binaphthyl scaffold. This scaffold creates distinct steric quadrants around the catalytic core. The bulky benzyl (B1604629) groups further refine this chiral pocket. When the two substrates (nucleophile and electrophile) are brought together within this pocket, the catalyst's structure forces them into a specific, low-energy transition state. This arrangement favors the approach of the nucleophile to one specific face of the electrophile, leading to the preferential formation of one enantiomer of the product over the other. nih.gov For instance, in reactions involving imines, the catalyst can form hydrogen bonds with the imine's nitrogen atom, while the chiral backbone blocks one face from attack, guiding the nucleophile to the opposite face.
Derivatives and structural analogs of this compound have been successfully employed in a variety of metal-free asymmetric reactions, demonstrating a broad scope. Key examples include the aza-Friedel-Crafts, Henry, and Mannich reactions. nih.govbeilstein-journals.orgresearchgate.net
Aza-Friedel-Crafts Reaction: This reaction involves the addition of electron-rich arenes to imines and is a powerful method for synthesizing chiral amines. ibmmpeptide.com Chiral diamine derivatives can act as Brønsted acids to activate N-sulfonyl imines, facilitating their reaction with nucleophiles like naphthols and indoles. beilstein-journals.orgscilit.com High yields and excellent enantioselectivities are often achieved under mild conditions. scilit.com
Henry (Nitroaldol) Reaction: The asymmetric Henry reaction, the coupling of a nitroalkane with a carbonyl compound, is a fundamental C-C bond-forming reaction. researchgate.net Organocatalysts featuring the N,N'-dibenzyl diamine motif have been shown to effectively promote the addition of nitromethane to trifluoromethyl enones, yielding valuable chiral nitroalkanol products with high enantioselectivities. researchgate.netresearchgate.net
Mannich Reaction: In the asymmetric Mannich reaction, chiral diamine-based catalysts can facilitate the diastereoselective and enantioselective addition of ketones to N-sulfonyl ketimines. nih.gov This provides direct access to chiral benzosultams, which are compounds with potential biological activity. nih.gov
The table below summarizes the performance of related N,N'-dibenzyl diamine-type organocatalysts in selected reactions.
| Reaction Type | Electrophile | Nucleophile | Catalyst Type | Yield | Enantioselectivity (ee) | Reference |
| Aza-Friedel-Crafts | N-Sulfonyl Imines | Naphthols | Cupreine-derived bifunctional | Up to 99% | Up to 99.5:0.5 er | scilit.com |
| Henry Reaction | Trifluoromethyl Enones | Nitromethane | N,N'-Dibenzyl DMM | High | Up to 90% | researchgate.net |
| Mannich Reaction | N-Sulfonyl Ketimines | Ketones | Bispidine-based chiral amine | Excellent | Good to Excellent | nih.gov |
| Michael Addition | Nitroalkenes | 1,3-Dicarbonyls | Diamine-derived thiourea | Good to Excellent | High | nih.gov |
Limitations: Despite its broad utility, the scope of this compound and its derivatives is not without limitations.
Substrate Scope: The catalyst's performance can be highly substrate-dependent. Steric hindrance on either the nucleophile or the electrophile can significantly reduce reaction rates and selectivity. nih.govnih.gov For example, highly substituted substrates may fail to enter the catalyst's chiral pocket effectively.
Catalyst Loading: In some cases, a relatively high catalyst loading (e.g., 5-10 mol%) may be required to achieve good conversion and enantioselectivity, which can be a drawback for large-scale synthesis.
Acidity/Basicity: The basicity of the diamine catalyst must be carefully matched to the substrates. It needs to be basic enough to interact with the nucleophile but not so basic that it leads to unwanted side reactions.
Strategies for Catalyst Recovery and Recycling
A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. mdpi.com For homogeneous organocatalysts like this compound, this can be challenging. However, several strategies have been developed to address this issue.
Mechanistic Investigations and Theoretical Studies of Chiral Induction
Computational Chemistry Approaches to Understanding Reaction Pathways and Transition States
Computational chemistry provides powerful insights into the mechanisms of chiral induction by mapping potential energy surfaces, identifying transition states, and elucidating the non-covalent interactions that govern stereoselectivity. For catalysts derived from (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting complex reaction pathways.
Modeling Reaction Pathways: DFT calculations are frequently used to model the entire catalytic cycle. acs.orgrsc.org This process begins with the conformational analysis of the catalyst-substrate complex to identify the most stable initial geometry. By introducing benzyl (B1604629) groups to the BINAM structure, computational models must account for the increased steric bulk and potential for π-π stacking interactions, which can influence the orientation of the substrate. The reaction pathway is then explored to locate the transition states for key steps, such as C-C or C-N bond formation. rsc.org The calculated energy barriers for the transition states leading to the (R) and (S) products provide a quantitative prediction of the enantioselectivity of the reaction.
Analyzing Transition States: The geometry of the stereodetermining transition state is of primary interest. Computational models for chiral diamine ligands have shown that enantioselectivity often arises from a combination of steric repulsion and stabilizing non-covalent interactions. rsc.org In the case of this compound, the benzyl groups create a well-defined chiral pocket. DFT calculations can reveal subtle interactions, such as C-H···π interactions between the substrate and the ligand's benzyl or naphthyl rings, which selectively stabilize one diastereomeric transition state over the other. acs.org Distortion-interaction analysis is another valuable computational tool that separates the energy required to distort the catalyst and substrate to the transition state geometry from the interaction energy between them, offering a deeper understanding of the origins of stereoselectivity. acs.org
Table 1: Computational Methods in Chirality Studies
| Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and transition state searching. | Provides insights into reaction mechanisms, energy barriers, and the stability of intermediates. rsc.org |
| Metadynamics Simulations | Exploration of conformational energy landscapes of chiral molecules. | Predicts helix handedness and identifies key interactions (steric, electrostatic) responsible for sense preference. nih.gov |
| Distortion-Interaction Analysis | Deconstruction of transition state energy into distortion and interaction components. | Helps to understand whether stereoselectivity is governed by minimizing steric clash or maximizing favorable interactions. acs.org |
| Non-Covalent Interaction (NCI) Analysis | Visualization and characterization of weak interactions like hydrogen bonds and van der Waals forces. | Identifies specific stabilizing C-H···π or π-π interactions in the chiral pocket that favor one enantiomeric pathway. acs.org |
Spectroscopic Studies of Catalytic Intermediates and Reactive Species
While computational studies provide a theoretical framework, spectroscopic techniques offer direct experimental evidence of the structures and dynamics of catalytic intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, often performed in-situ, are critical for validating proposed mechanisms.
For catalytic systems involving this compound, NMR spectroscopy is particularly powerful. ¹H and ¹³C NMR can be used to characterize the resting state of the catalyst and its complexes with substrates or reagents. nih.gov More advanced techniques, like 2D NMR (COSY, NOESY), can elucidate the solution-state structure of catalyst-substrate complexes, revealing through-space interactions that are crucial for chiral recognition. The observation of separate signals for enantiomers in the presence of a chiral selector is a direct spectroscopic manifestation of chiral discrimination. nih.gov
In-situ monitoring of a reaction provides real-time information on the concentration of reactants, products, and observable intermediates. For example, in a hydrogenation reaction, the appearance and disappearance of signals corresponding to a metal-hydride intermediate could be tracked to understand its role in the catalytic cycle. nih.gov The large aromatic framework of the dibenzyl-BINAM ligand provides distinct NMR signatures that can be monitored throughout the reaction course to observe changes in the ligand's coordination environment.
Elucidation of Chiral Recognition Mechanisms
Chiral recognition is the fundamental process wherein the chiral catalyst differentiates between the two enantiomers of a racemic substrate or the two enantiotopic faces of a prochiral substrate. This discrimination is governed by the formation of transient diastereomeric complexes with different stabilities or reactivities.
The prevailing model for chiral recognition is the "three-point interaction model," which posits that at least three distinct points of interaction between the chiral selector and the analyte are necessary for enantiomeric discrimination. researchgate.net In catalysts using this compound, these interactions can include:
Coordinate Bonds: The two nitrogen atoms of the diamine ligand chelate to a metal center, creating a rigid and well-defined chiral environment.
Steric Repulsion: The bulky naphthyl walls and the flexible benzyl groups create significant steric hindrance, forcing the substrate to approach the active site from a specific trajectory. One enantiomer will experience more severe steric clashes than the other, disfavoring its reaction.
Attractive Non-covalent Interactions: Hydrogen bonding, π-π stacking, and C-H···π interactions can selectively stabilize the complex with one enantiomer. rsc.org The benzyl groups on the this compound ligand can participate in π-stacking with aromatic substrates, adding an extra layer of discrimination compared to the parent BINAM.
Spectroscopic and computational studies on binaphthyl derivatives have successfully modeled these interactions, correlating them with observed enantioselectivity. nih.gov Molecular dynamics simulations can further investigate the formation of transient homo- and heterochiral associates, providing insight into the self-recognition phenomena that can influence catalytic outcomes. nih.gov
Kinetic Analysis of Catalytic Cycles
Kinetic studies are essential for understanding the efficiency of a catalyst by determining reaction rates, identifying the rate-determining step, and revealing the influence of substrate and catalyst concentrations. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for mechanistic studies, where the reaction rate is monitored continuously over time.
For a catalytic cycle involving a complex of this compound, kinetic analysis can help answer several key questions:
Catalyst Resting State: Is the catalyst primarily free in solution or bound to a substrate or product?
Rate-Determining Step: Which step in the cycle has the highest energy barrier (e.g., oxidative addition, reductive elimination, ligand exchange)?
Substrate/Product Inhibition: Does the substrate or product reversibly bind to the catalyst in a way that inhibits its activity?
By performing a series of experiments that vary the initial concentrations of the catalyst, substrate, and any additives, a detailed rate law can be established. This mathematical expression provides strong evidence for a proposed mechanism. For instance, a first-order dependence on the catalyst and substrate concentration with zero-order dependence on another reagent would suggest that the latter is not involved in the rate-determining step. Kinetic studies, when combined with computational and spectroscopic data, provide a comprehensive picture of the catalytic cycle. princeton.edu
Studies on Catalyst Deactivation and Longevity
A critical aspect of a catalyst's practical utility is its stability and lifespan. Catalyst deactivation refers to the loss of catalytic activity or selectivity over time. Understanding the mechanisms of deactivation is crucial for optimizing reaction conditions and extending the catalyst's longevity.
For catalysts based on this compound, several potential deactivation pathways can be considered:
Ligand Degradation: The ligand itself may be susceptible to oxidation, especially at the nitrogen atoms, or cleavage under harsh reaction conditions (e.g., high temperature, strong acids/bases).
Formation of Off-Cycle Inactive Species: The catalyst may enter a non-productive pathway, forming a thermodynamically stable but catalytically inactive species. For metal-based catalysts, this can involve the formation of inactive dimers or clusters. chemrxiv.org The identification of such species often requires a combination of NMR monitoring and structural characterization.
Product Inhibition: Strong binding of the product to the catalyst's active site can prevent the substrate from binding, effectively shutting down the catalytic cycle. This can sometimes be overcome by altering reaction conditions to favor product release.
Rearrangement of the Active Species: The initial active catalyst might rearrange into an inactive form. nih.gov
Isotopic labeling studies can help trace the fate of the ligand and identify points of decomposition. researchgate.net For instance, arene loss from a metal center has been identified as an entry point into deactivation pathways for some systems. researchgate.net Strategies to mitigate deactivation can include strengthening the ligand backbone, using protective additives, or optimizing reaction conditions to minimize the formation of inactive dimers. chemrxiv.org
Ligand Design Principles and Structure Activity Relationships
Influence of N-Substituent Sterics and Electronics on Catalytic Performance
The substituents attached to the nitrogen atoms of a 1,1'-binaphthyldiamine (BINAM) ligand play a pivotal role in modulating its catalytic activity and selectivity. In the case of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine, the benzyl (B1604629) groups are not mere placeholders but are integral to the ligand's function, exerting both steric and electronic influences that define the chiral pocket of the catalyst.
The steric bulk of the N-substituents is a critical determinant of enantioselectivity. Larger substituents can create a more defined and constrained chiral environment around the metal center, which can lead to more effective discrimination between the two prochiral faces of a substrate. The benzyl groups in this compound are of intermediate size, offering a balance between creating a sufficiently hindered environment to induce high stereoselectivity and allowing substrate access to the catalytic site. In some catalytic systems, it has been observed that increasing the steric bulk of N-substituents on a ligand backbone can lead to greater chiral induction. researchgate.net For instance, the steric repulsion between bulky N-substituents can enforce a C2-symmetric arrangement of the ligand, which is often beneficial for achieving high enantioselectivity. researchgate.net
The electronic properties of the N-substituents also have a profound impact on the catalytic performance. The benzyl groups are generally considered to be electron-withdrawing through inductive effects, which can modulate the electron density at the nitrogen atoms and, consequently, the Lewis basicity of the diamine. This, in turn, affects the coordination of the ligand to the metal center and the electronic properties of the resulting catalyst. The electronic nature of the ligand can influence the rate and mechanism of the catalytic reaction. For example, in palladium-catalyzed allylic substitution reactions, both the steric and electronic properties of ferrocenyl diphosphine ligands have been shown to be crucial in achieving high enantioselectivities. nih.gov While specific studies detailing the electronic tuning of this compound are not abundant, the principles observed in other ligand systems are applicable. For example, the substitution of phenyl moieties in ferrocenyl diphosphines with para-methoxy- (electron-donating) or para-trifluoromethyl- (electron-withdrawing) groups has been used to investigate ligand electronic effects. nih.gov
In a broader context, the choice between N-alkyl and N-aryl substituents can significantly alter catalytic outcomes. N-benzyl groups, as present in the subject compound, combine features of both. They possess the sp3-hybridized carbon atom adjacent to the nitrogen, typical of alkyl groups, but also the aromatic ring, which can engage in π-stacking interactions and other non-covalent interactions with the substrate or other components of the catalytic system. This dual nature allows for a fine-tuning of the catalyst's properties that may not be achievable with simple alkyl or aryl substituents alone.
Role of Binaphthyl Atropisomerism and Dihedral Angle in Stereoselectivity
The foundation of the stereochemical control exerted by this compound lies in the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the C1-C1' bond connecting the two naphthalene (B1677914) rings. wikipedia.org This restricted rotation creates a stable, chiral scaffold with a well-defined three-dimensional structure. The barrier to racemization for the 1,1'-binaphthyl system is sufficiently high to allow for the isolation of individual enantiomers, which is a prerequisite for its use in asymmetric catalysis. wikipedia.org
| Ketone | Ligand L1 (monosulfonamide) | Ligand L2 (bis-sulfonamide) | ||
|---|---|---|---|---|
| Yield (%) | ee (%) | Yield (%) | ee (%) | |
| Acetophenone | 56 | 77 | 76 | 84 |
| 2-Methoxyacetophenone | 59 | 52 | 74 | 70 |
| 3-Methoxyacetophenone | 85 | 56 | 80 | 56 |
| 4-Methoxyacetophenone | 68 | 70 | 74 | 70 |
| 4-Methylacetophenone | 66 | 62 | 70 | 69 |
| 2-Chloroacetophenone | 45 | 52 | 21 | 51 |
| 4-Chloroacetophenone | 65 | 55 | 75 | 72 |
The rigidity of the binaphthyl backbone, a consequence of its atropisomerism, ensures that the chiral information is effectively transmitted from the ligand to the substrate during the catalytic cycle. The dibenzyl groups attached to the nitrogen atoms further define the shape and steric hindrance of the chiral pocket, forcing the substrate to approach the metal center in a specific orientation, thereby leading to the preferential formation of one enantiomer of the product. Computational studies, such as DFT calculations, are often employed to understand the relationship between dihedral angles and catalytic outcomes, helping to rationalize experimental observations and guide the design of new, more effective ligands. nih.gov
Development of Chiral Diamine Libraries and High-Throughput Screening
The discovery of new and improved catalysts for asymmetric synthesis is often accelerated through the development and screening of ligand libraries. rsc.org Chiral diamines are excellent building blocks for the construction of such libraries due to their prevalence in successful ligands and their synthetic accessibility. researchgate.net While a specific library based on the this compound scaffold is not prominently documented, the principles of library design and high-throughput screening are highly relevant to the broader class of BINAM-derived ligands.
The modular nature of chiral diamine synthesis allows for the creation of diverse libraries by systematically varying the substituents on the diamine backbone. researchgate.net For a BINAM-based library, one could envision modifying the N-substituents, introducing different groups at various positions on the naphthalene rings, or even altering the binaphthyl core itself. For instance, a library could be constructed by reacting (R)-BINAM with a variety of aldehydes via reductive amination to generate a series of N,N'-disubstituted derivatives with diverse steric and electronic properties.
High-throughput screening (HTS) techniques are then employed to rapidly evaluate the performance of each ligand in a library for a particular catalytic reaction. researchgate.net This involves running a large number of reactions in parallel, often on a small scale, and using rapid analytical methods to determine the yield and enantioselectivity of the product. HTS allows for the efficient identification of "hit" ligands that exhibit promising catalytic activity, which can then be further optimized. researchgate.net The development of such libraries and screening methods has been instrumental in the discovery of catalysts for a wide range of transformations, including C-C bond formation, hydrogenations, and Henry reactions. researchgate.netnih.gov
The general workflow for developing and screening a chiral diamine library is as follows:
Library Design: Selection of a core scaffold (e.g., (R)-BINAM) and a set of diverse building blocks to introduce structural variations.
Parallel Synthesis: Efficient synthesis of the ligand library, often using automated or semi-automated techniques. researchgate.net
High-Throughput Screening: Testing the catalytic performance of each ligand in a target reaction under standardized conditions.
Hit Identification and Optimization: Identifying the most effective ligands and further refining their structure to improve performance.
This approach significantly accelerates the catalyst discovery process compared to traditional, one-at-a-time ligand synthesis and testing.
Comparison with Other Chiral Diamine Ligands and Scaffolds
This compound belongs to the broader family of C2-symmetric chiral diamine ligands, which have proven to be highly effective in a multitude of asymmetric transformations. A comparison with other prominent chiral diamine scaffolds helps to contextualize its structural features and potential applications.
1,2-Diaminocyclohexane (DACH) Derivatives: Ligands derived from chiral 1,2-diaminocyclohexane, such as the Trost ligand, are widely used in asymmetric allylic alkylation and other reactions. wikipedia.org These ligands feature a chiral cyclohexane (B81311) backbone, which creates a different stereochemical environment compared to the axially chiral binaphthyl scaffold. The chirality in DACH-based ligands originates from stereocenters on the saturated ring, whereas in BINAM derivatives, it arises from the hindered rotation of the biaryl axis. This fundamental difference in the source of chirality can lead to complementary applications and selectivities.
1,2-Diphenylethylene-1,2-diamine (DPEN) Derivatives: DPEN-based ligands are another important class of C2-symmetric chiral diamines. They have been successfully employed in asymmetric transfer hydrogenation of ketones and imines. Similar to DACH, the chirality in DPEN is derived from stereocenters. The presence of the phenyl groups in the DPEN backbone allows for π-stacking interactions, which can play a role in substrate recognition and stereochemical control.
Other Binaphthyl-Based Ligands: Within the binaphthyl family, this compound can be compared to other influential ligands such as BINAP and BINOL. BINAP, a chiral diphosphine, is a cornerstone of asymmetric hydrogenation and other transition metal-catalyzed reactions. sigmaaldrich.com While sharing the same axially chiral backbone, the coordinating atoms (phosphorus vs. nitrogen) lead to different electronic properties and catalytic applications. BINOL, a chiral diol, is a precursor to a vast array of chiral ligands and catalysts, including chiral phosphoric acids. The comparison of BINAM-derived phosphine (B1218219) ligands with their partially hydrogenated H8-BINAP analogues has shown that modifications to the binaphthyl backbone can lead to improved catalytic activity and enantioselectivity in some cases. researchgate.net
The table below provides a qualitative comparison of these different chiral diamine scaffolds.
| Scaffold | Source of Chirality | Key Structural Feature | Prominent Applications |
|---|---|---|---|
| BINAM (this compound) | Axial Chirality | Atropisomeric biaryl backbone | Lewis acid catalysis, various metal-catalyzed reactions |
| DACH (e.g., Trost Ligand) | Central Chirality | Chiral cyclohexane backbone | Asymmetric allylic alkylation |
| DPEN | Central Chirality | Chiral 1,2-diphenylethylene backbone | Asymmetric transfer hydrogenation |
| SEGPHOS | Axial Chirality | Atropisomeric biphenyl (B1667301) backbone with benzodioxole units | Asymmetric hydrogenation, 1,4-additions |
Each of these ligand scaffolds possesses unique advantages and has been optimized for specific types of asymmetric transformations. The choice of ligand for a particular reaction depends on a variety of factors, including the nature of the substrate, the metal catalyst, and the reaction mechanism. The distinct steric and electronic profile of this compound, conferred by its dibenzyl groups and binaphthyl backbone, carves out its own niche within the extensive toolkit of chiral ligands available to the synthetic chemist.
Advanced Applications and Future Research Directions
Cascade and Multicomponent Asymmetric Catalysis
Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures from simple starting materials in a single operation. These processes are highly atom-economical and step-efficient. The application of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine and its derivatives in orchestrating such transformations is an area of growing interest. The bulky N-benzyl groups can create a well-defined chiral pocket around a metal center, influencing the trajectory of substrates and intermediates in a highly stereocontrolled manner.
While specific examples detailing the use of this compound in cascade or multicomponent reactions are not extensively documented in publicly available research, the broader class of BINAM derivatives has shown significant promise. For instance, chiral Brønsted acids derived from BINAM have been employed in transfer hydrogenation cascade processes. It is anticipated that metal complexes of this compound could be effective in catalyzing tandem reactions such as asymmetric Michael addition-cyclization sequences or multicomponent assemblies like the Aza-Diels-Alder reaction.
Table 1: Potential Cascade and Multicomponent Reactions for this compound Catalysts
| Reaction Type | Substrates | Potential Product |
|---|---|---|
| Asymmetric Michael Addition-Aldol Cascade | α,β-Unsaturated ketone, malonate, aldehyde | Chiral cyclic ketone |
| Asymmetric Aza-Diels-Alder Reaction | Imine, diene | Chiral tetrahydropyridine |
Future research in this area will likely focus on designing specific catalyst systems based on this compound for these complex transformations, optimizing reaction conditions to achieve high diastereo- and enantioselectivity.
Applications in Sustainable Synthesis and Green Chemistry
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com Chiral catalysts, including those derived from this compound, can contribute significantly to these goals. By enabling highly selective asymmetric transformations, they minimize the formation of unwanted stereoisomers, thereby reducing waste.
The use of this compound in conjunction with environmentally benign solvents (e.g., water, supercritical CO2, or bio-based solvents) and under milder reaction conditions (lower temperatures and pressures) would further enhance its green credentials. Moreover, the development of catalytic systems that operate at very low loadings and can be efficiently recycled aligns with the principles of atom economy and waste prevention.
Future research will likely explore the application of this compound-based catalysts in green synthetic routes to important pharmaceutical intermediates and fine chemicals, with a focus on process intensification and minimizing environmental impact.
Development of Heterogenized and Supported Chiral Catalysts
The development of heterogenized versions of homogeneous catalysts is a major focus in catalysis research, aiming to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. For this compound, several strategies for heterogenization can be envisioned.
One approach involves the covalent attachment of the ligand to a solid support. This can be achieved by functionalizing the binaphthyl backbone or the benzyl (B1604629) groups with a linker that can be grafted onto a polymer resin (e.g., polystyrene), silica (B1680970) gel, or other inorganic materials. Another strategy is the encapsulation of the chiral catalyst within a porous material, such as a metal-organic framework (MOF) or a zeolite, which can provide a defined microenvironment for the catalytic reaction.
Table 2: Potential Heterogenization Strategies for this compound
| Support Material | Immobilization Method | Potential Advantages |
|---|---|---|
| Polystyrene Resin | Covalent grafting | High loading capacity, chemical stability |
| Silica Gel | Covalent grafting | High surface area, mechanical stability |
| Magnetic Nanoparticles | Covalent grafting | Facile magnetic separation |
The success of these strategies will depend on maintaining the structural integrity and chiral environment of the catalyst upon immobilization. Detailed characterization of the supported catalysts and their performance in asymmetric reactions will be crucial for advancing this area.
Outlook for Novel Reactivity and Unexplored Transformations
The unique steric and electronic properties conferred by the N-benzyl groups of this compound suggest that it could unlock novel reactivity and enable previously challenging or unexplored asymmetric transformations. The increased steric bulk compared to the N,N'-dimethyl analogue can lead to enhanced enantioselectivity in reactions where the chiral pocket plays a dominant role in stereodifferentiation.
Areas ripe for exploration include:
Asymmetric C-H Functionalization: The direct and stereoselective functionalization of C-H bonds is a frontier in organic synthesis. Chiral catalysts based on this compound could be designed to control the stereochemistry of C-H insertion or activation reactions.
Photoredox Catalysis: The combination of photoredox catalysis with asymmetric catalysis has opened up new avenues for enantioselective synthesis. The development of chiral catalysts derived from this compound that can operate in concert with a photosensitizer could lead to novel stereoselective radical reactions.
Enantioselective Main Group Catalysis: While transition metal catalysis is well-established, the use of main group elements in asymmetric catalysis is a rapidly developing field. Lewis basic sites on the nitrogen atoms of this compound could be exploited to modulate the reactivity and selectivity of main group catalysts.
The continued exploration of the coordination chemistry of this compound with a wide range of metals and the systematic investigation of its performance in a diverse array of asymmetric reactions will undoubtedly uncover new and exciting catalytic applications.
Q & A
What are the established synthetic routes for (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine?
The synthesis typically involves stereoselective cross-coupling and functionalization steps. For example, a nickel(II)-catalyzed Grignard reaction with methylmagnesium iodide can generate a binaphthyl intermediate, followed by bromination via radical substitution and subsequent amination with N,N-dimethylethane-1,2-diamine . Alternative routes employ condensation of binaphthyldiamine derivatives with aldehydes in mixed solvents (ethanol/1,2-dichloroethane) under controlled heating (e.g., 70°C for 3–26 hours) . Key challenges include minimizing monobrominated byproducts and ensuring enantiomeric purity during purification (e.g., column chromatography with ethyl acetate/hexane gradients) .
How can stereoselectivity be optimized during synthesis?
Stereoselectivity depends on catalyst choice and reaction conditions. Nickel(II) complexes in cross-coupling reactions enhance regioselectivity and reduce racemization . Solvent polarity also plays a role; non-polar solvents like 1,2-dichloroethane favor stereochemical retention during condensation . For radical bromination, controlling reaction time and initiator concentration minimizes side products. Advanced purification (e.g., chiral HPLC) is critical to isolate the (R)-enantiomer, particularly when intermediates exhibit axial chirality .
What analytical methods validate structural and enantiomeric purity?
- 1H/13C NMR : Confirms substitution patterns and axial chirality via diastereotopic proton splitting .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
- Mass Spectrometry (FAB-MS) : Verifies molecular weight (m/z 464.6 for C34H28N2) .
- Chiral HPLC or Circular Dichroism (CD) : Quantifies enantiomeric excess (e.g., >98% ee) .
How can contradictions in reported enantioselectivity be resolved?
Discrepancies often arise from substrate-specific effects or catalytic system variations. For example, trichlorosilane reductions mediated by this compound may yield 87% ee for N-alkyl ketimines but lower selectivity for bulky aryl groups . Systematic screening of Lewis acid additives (e.g., Hünig’s base) or solvent polarity adjustments (e.g., dichloromethane vs. toluene) can reconcile inconsistencies .
What handling protocols ensure compound stability?
The compound is air- and moisture-sensitive due to its tertiary amine groups. Storage under inert gas (argon or nitrogen) at –20°C in amber vials prevents degradation . Long-term stability tests (e.g., TGA/DSC analysis) under varying humidity and temperature conditions are recommended for applications requiring extended shelf life.
What mechanistic role does this compound play in asymmetric catalysis?
As a Lewis base, it activates trichlorosilane (HSiCl3) via N→Si coordination, enabling enantioselective hydride transfer to ketimines . The binaphthyl backbone induces a chiral microenvironment, steering substrate orientation in transition states. Computational studies (DFT) suggest that benzyl groups on the nitrogen atoms enhance π-π interactions with aromatic substrates, improving selectivity .
How is it applied in synthesizing chiral quaternary ammonium salts?
Quaternization with alkyl bromides (e.g., 1-bromododecane) proceeds via nucleophilic substitution at the binaphthyldiamine’s amine sites. Reaction conditions (e.g., 60°C in THF for 48 hours) influence salt crystallinity and optical purity . The resulting salts are used as phase-transfer catalysts or chiral stationary phases in chromatography .
What strategies improve synthetic scalability?
- Solvent Optimization : Replacing ethanol with cheaper, high-boiling solvents (e.g., DMF) reduces evaporation time .
- Catalyst Recycling : Immobilizing nickel catalysts on silica supports minimizes metal leaching .
- Continuous Flow Systems : Enhance reproducibility in bromination and amination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
